molecular formula C10H17NO4 B1583429 Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 66494-26-6

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No. B1583429
CAS RN: 66494-26-6
M. Wt: 215.25 g/mol
InChI Key: ACXGDYTVQAXJHI-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, also known as MBAC, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used in a variety of synthetic procedures, including the synthesis of heterocyclic compounds, peptides, and amino acids. MBAC is also used in the synthesis of pharmaceuticals and in the production of various industrial chemicals.

Scientific Research Applications

Versatile Building Block for Amino Acids

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as a versatile building block in the synthesis of cyclopropyl-containing amino acids. It is reactive in Michael additions and Diels–Alder reactions, leading to protected forms of these amino acids. This reactivity has been applied in synthesizing geometrically constrained bicyclic peptidomimetics, highlighting its utility in developing compounds with potential therapeutic applications (Limbach et al., 2009).

Synthesis of Spirocyclopropanated Analogues

This compound has been utilized to synthesize spirocyclopropanated analogues of Iprodione, demonstrating its role in creating complex molecular structures. Through a series of transformations, it contributes to the synthesis of compounds with potential applications in materials and pharmaceuticals (Brackmann et al., 2005).

Method for Per-O-Methylation of Amino-cyclodextrins

The tert-butyloxycarbonyl protecting group from this compound is stable to alkaline conditions necessary for the per-O-methylation of amino-cyclodextrins, allowing for the synthesis of modified cyclodextrins with applications in drug delivery and materials science (Kordopati & Tsivgoulis, 2018).

Development of Chiral Cyclopropane Units

Its application extends to the development of chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, which can be useful in probing biological mechanisms and designing new drugs (Kazuta et al., 2002).

Hofmann Rearrangement

A Hofmann rearrangement using trichloroisocyanuric acid demonstrated the compound's versatility, showing its compatibility with a variety of functional groups. This expands its utility in organic synthesis, enabling the creation of diverse molecular architectures (Crane et al., 2011).

Spirolactams Synthesis

It is also used in synthesizing spirolactams as conformationally restricted pseudopeptides, indicating its role in peptide synthesis and the design of biomimetic compounds (Fernandez et al., 2002).

properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXGDYTVQAXJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338047
Record name Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

CAS RN

66494-26-6
Record name Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 80 g of 1-(methoxycarbonyl)cyclopropanecarboxylic acid and 78 ml of triethylamine in 550 ml of toluene, to which 152 g of diphenylphosphoryl azide is added, is heated to 80° C. When the evolution of gas has ceased, the temperature is brought to 50° C. and 61 g of tert-butanol are added. After 7 hours' reaction at 80° C., the mixture is concentrated. The residue is taken up in ether, washed with saturated Na2CO3 solution, then with 1N hydrochloric acid solution, and then with NaHCO3 solution. After drying and evaporation of the organic phase, the residue is taken up in 300 ml of cyclohexane and then concentrated to dryness. The residue obtained is triturated in pentane, filtered and then dried, allowing the expected product to be isolated.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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